molecular formula C8H5Br2ClO B8005708 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone

Cat. No.: B8005708
M. Wt: 312.38 g/mol
InChI Key: QYCKDSADJBHHTL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is an organic compound with the molecular formula C8H5Br2ClO. It is a brominated ketone that features both bromine and chlorine atoms attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(2-bromo-5-chlorophenyl)ethanone using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-chlorophenyl)ethanone
  • 2-Bromo-1-(4-chlorophenyl)ethanone
  • 2-Bromo-1-(3-chlorophenyl)ethanone

Uniqueness

2-Bromo-1-(2-bromo-5-chlorophenyl)ethanone is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This dual halogenation can provide distinct chemical properties compared to similar compounds with only one halogen atom .

Properties

IUPAC Name

2-bromo-1-(2-bromo-5-chlorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2ClO/c9-4-8(12)6-3-5(11)1-2-7(6)10/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCKDSADJBHHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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